C16H19N7O3S

Description

Identification and Primary Nomenclature: Pemetrexed (B1662193) as a Key Antineoplastic Agent

Pemetrexed, known by the brand name Alimta®, is a pivotal antineoplastic agent used in the treatment of specific types of cancer. nih.govbionity.com Chemically, it is classified as a multi-targeted antifolate agent. europa.eu Its systematic IUPAC name is N-[4-[2-(2-amino-4,7-dihydro-4-oxo-1H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]-L-glutamic acid. nih.gov The compound's mechanism of action involves the disruption of crucial folate-dependent metabolic processes that are essential for cell replication. europa.eudrugs.com

Pemetrexed works by inhibiting three key enzymes involved in the de novo biosynthesis of purine (B94841) and pyrimidine (B1678525) nucleotides, which are the building blocks of DNA and RNA. bionity.comeuropa.eu These enzymes are thymidylate synthase (TS), dihydrofolate reductase (DHFR), and glycinamide (B1583983) ribonucleotide formyltransferase (GARFT). bionity.combccancer.bc.ca By blocking these pathways, Pemetrexed effectively halts the proliferation of rapidly dividing cells, such as cancer cells. bionity.com This targeted approach has established Pemetrexed as a cornerstone in the therapeutic arsenal (B13267) against malignant pleural mesothelioma and non-small cell lung cancer (NSCLC). nih.govmedlineplus.goveuropa.eu

Table 1: Key Identifiers for Pemetrexed

| Identifier | Value |

|---|---|

| Molecular Formula | C16H19N7O3S (Note: Pemetrexed is often supplied as a disodium (B8443419) salt with a different formula) |

| IUPAC Name | N-[4-[2-(2-amino-4,7-dihydro-4-oxo-1H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]-L-glutamic acid |

| CAS Number | 137281-23-3 |

| Drug Class | Antifolate Antimetabolite, Antineoplastic Agent |

| Brand Name | Alimta® |

Historical Context and Developmental Milestones of Pemetrexed

The development of Pemetrexed is a significant chapter in the history of antifolate chemotherapy. The journey began with the work of Dr. Edward C. Taylor at Princeton University, in collaboration with Eli Lilly and Company. nih.govaacrjournals.org This research was built upon earlier efforts to synthesize inhibitors of folate-dependent enzymes. aacrjournals.org

A pivotal moment in its development was the synthesis of lometrexol, a prototypical de novo purine antimetabolite. nih.gov However, lometrexol's structural instability prompted further research, leading to the creation of Pemetrexed with its more stable pyrrolopyrimidine ring. nih.gov

The U.S. Food and Drug Administration (FDA) granted its first approval for Pemetrexed in 2004 for the treatment of malignant pleural mesothelioma when used in combination with cisplatin (B142131). nih.govbionity.comusmesotheliomalaw.com This was a landmark approval, as it was the first drug specifically indicated for this rare and aggressive cancer. usmesotheliomalaw.com Later that same year, the FDA also approved Pemetrexed as a second-line treatment for non-small cell lung cancer. bionity.com

Table 2: Developmental Milestones of Pemetrexed

| Year | Milestone |

|---|---|

| 2004 | FDA approval for malignant pleural mesothelioma (in combination with cisplatin). nih.govbionity.comusmesotheliomalaw.com |

| 2004 | FDA approval for second-line treatment of non-small cell lung cancer. bionity.com |

Recognition of Other Compounds with the Molecular Formula this compound and Research Focus on Pemetrexed

While Pemetrexed is the most researched compound with the molecular formula this compound, it is not the only one. Other chemical entities share this exact formula, though they are significantly less studied and have different chemical structures and applications.

One such compound is Acetamide Baricitinib Impurity . chromatoscientific.comsynzeal.comsimsonpharma.com As its name suggests, it is an impurity related to the manufacturing of Baricitinib, a drug used for treating rheumatoid arthritis. Its chemical name is 2-(3-(4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)-1-(ethylsulfonyl)azetidin-3-yl)acetamide. chromatoscientific.comsynzeal.com This compound is primarily of interest in the context of pharmaceutical quality control and analysis. synzeal.com

Another compound with the same molecular formula is 3-(5-Tetrazolyl)penam . nih.gov This substance belongs to the beta-lactam class of antibiotics and has been investigated for its potential antibacterial properties. smolecule.com Its chemical structure and mechanism of action are distinct from Pemetrexed, targeting bacterial cell wall synthesis. smolecule.com

Despite the existence of these other compounds, the overwhelming focus of scientific research for the molecular formula this compound remains on Pemetrexed. This is due to its profound impact on cancer therapy and its established role in clinical practice. A search of scientific literature and clinical trial databases reveals a vast body of work on Pemetrexed's efficacy, mechanisms of resistance, and its use in combination with other therapies for various cancers. researchgate.netnih.govclinicaltrials.gov The research into Acetamide Baricitinib Impurity and 3-(5-Tetrazolyl)penam is comparatively niche, centered on analytical chemistry and early-stage antibiotic development, respectively.

Table 3: Comparison of Compounds with Molecular Formula this compound

| Compound Name | Primary Area of Research | Key Characteristics |

|---|---|---|

| Pemetrexed | Oncology, Antineoplastic Agent | Antifolate, inhibits DNA and RNA synthesis in cancer cells. bionity.com |

| Acetamide Baricitinib Impurity | Pharmaceutical Analysis | Impurity in the synthesis of Baricitinib. chromatoscientific.comsynzeal.com |

| 3-(5-Tetrazolyl)penam | Antibiotic Research | Beta-lactam antibiotic, targets bacterial cell wall synthesis. smolecule.com |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C16H19N7O3S |

|---|---|

Molecular Weight |

389.4 g/mol |

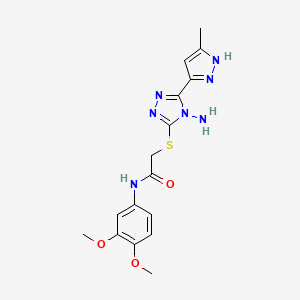

IUPAC Name |

2-[[4-amino-5-(5-methyl-1H-pyrazol-3-yl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3,4-dimethoxyphenyl)acetamide |

InChI |

InChI=1S/C16H19N7O3S/c1-9-6-11(20-19-9)15-21-22-16(23(15)17)27-8-14(24)18-10-4-5-12(25-2)13(7-10)26-3/h4-7H,8,17H2,1-3H3,(H,18,24)(H,19,20) |

InChI Key |

LPFDNUWXWSVYJH-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NN1)C2=NN=C(N2N)SCC(=O)NC3=CC(=C(C=C3)OC)OC |

Origin of Product |

United States |

Molecular and Cellular Pharmacology of Pemetrexed

Mechanism of Action: Multitargeted Folate Pathway Disruption

Pemetrexed (B1662193) is transported into cells via membrane carriers like the reduced folate carrier and membrane folate binding protein transport systems. fda.govnih.gov Once inside the cell, it is converted into polyglutamate forms by the enzyme folylpolyglutamate synthetase. nih.govnih.gov These polyglutamated metabolites are retained within the cell for longer periods and are more potent inhibitors of its target enzymes. nih.govnih.gov This intracellular activation is a key feature of its pharmacological activity. eurekaselect.com By targeting multiple enzymes, pemetrexed simultaneously blocks the synthesis of both purine (B94841) and pyrimidine (B1678525) nucleotides, leading to a comprehensive disruption of DNA and RNA synthesis. nih.govresearchgate.net

Inhibition of Key Folate-Dependent Enzymes

Pemetrexed and its polyglutamated forms exert their cytotoxic effects by inhibiting at least four key enzymes in the folate metabolic pathway. nih.govamegroups.org

Thymidylate synthase (TS) is considered the primary target of pemetrexed. aacrjournals.orgnih.gov This enzyme is crucial for the de novo synthesis of thymidine, a necessary component of DNA. researchgate.net TS catalyzes the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP). researchgate.net Pemetrexed's polyglutamated forms are potent inhibitors of TS, leading to a depletion of dTMP and subsequent disruption of DNA synthesis. researchgate.netnih.gov The inhibition of TS is a key mechanism behind the cytotoxic effects of pemetrexed. nih.govoncotarget.com The level of TS expression in tumor cells has been shown to correlate inversely with sensitivity to pemetrexed. nih.govnih.gov

Pemetrexed also inhibits dihydrofolate reductase (DHFR), an enzyme responsible for regenerating tetrahydrofolate (THF) from dihydrofolate (DHF). nih.govnih.gov THF and its derivatives are essential cofactors for both purine and thymidylate synthesis. By inhibiting DHFR, pemetrexed further depletes the pool of active folates available for nucleotide biosynthesis. nih.govnih.gov However, pemetrexed is a weaker inhibitor of DHFR compared to other antifolates like methotrexate. nih.gov

Research has identified aminoimidazole carboxamide ribonucleotide formyltransferase (AICARFT) as a secondary target of pemetrexed. nih.govnih.gov AICARFT is another crucial enzyme in the de novo purine synthesis pathway. researchgate.net Inhibition of AICARFT leads to the accumulation of its substrate, 5-aminoimidazole-4-carboxamide (B1664886) ribonucleotide (ZMP), which can have further downstream effects on cellular metabolism. nih.gov

| Enzyme | Pemetrexed (monoglutamate) Ki (nmol/L) | Pemetrexed (pentaglutamate) Ki (nmol/L) |

|---|---|---|

| Thymidylate Synthase (TS) | Data not consistently reported | Reported to be a potent inhibitor |

| Glycinamide (B1583983) Ribonucleotide Formyltransferase (GARFT) | Data not consistently reported | Reported to be a potent inhibitor |

| Dihydrofolate Reductase (DHFR) | >200 | Data not consistently reported |

| Aminoimidazole Carboxamide Ribonucleotide Formyltransferase (AICARFT) | Data not consistently reported | Data not consistently reported |

Note: Specific Ki values for the monoglutamate and pentaglutamate forms of pemetrexed can vary across different studies and experimental conditions. The table provides a general representation of the inhibitory potency. aacrjournals.orgnih.gov

Consequences on Purine and Pyrimidine Biosynthesis Pathways

The multitargeted inhibition of key folate-dependent enzymes by pemetrexed has profound consequences on the biosynthesis of both purines and pyrimidines. nih.govnih.gov The simultaneous blockade of these pathways leads to a severe depletion of the nucleotide pools necessary for DNA and RNA synthesis.

The inhibition of TS directly halts the production of thymidylate, a critical component of DNA. researchgate.net This leads to an imbalance in deoxynucleotide pools and the misincorporation of uracil (B121893) into DNA, ultimately triggering DNA damage and cell death. researchgate.net

The inhibition of GARFT and AICARFT disrupts two crucial steps in the de novo purine synthesis pathway. nih.govnih.gov This leads to a deficiency in adenine (B156593) and guanine (B1146940) nucleotides, which are essential for the synthesis of both DNA and RNA, as well as for cellular energy metabolism in the form of ATP and GTP. nih.gov The depletion of purines further cripples the cell's ability to replicate and carry out essential functions.

| Inhibited Enzyme | Affected Pathway | Key Consequence |

|---|---|---|

| Thymidylate Synthase (TS) | Pyrimidine Biosynthesis | Depletion of deoxythymidine monophosphate (dTMP), leading to impaired DNA synthesis. |

| Glycinamide Ribonucleotide Formyltransferase (GARFT) | Purine Biosynthesis | Inhibition of an early step in de novo purine synthesis, reducing the overall production of purine nucleotides. |

| Dihydrofolate Reductase (DHFR) | Folate Metabolism | Depletion of tetrahydrofolate (THF) cofactors, indirectly affecting both purine and pyrimidine synthesis. |

| Aminoimidazole Carboxamide Ribonucleotide Formyltransferase (AICARFT) | Purine Biosynthesis | Inhibition of a later step in de novo purine synthesis, leading to the accumulation of ZMP and depletion of purine nucleotides. |

Intracellular Transport and Metabolic Activation

The entry of pemetrexed into cancer cells and its subsequent metabolic conversion are pivotal steps that dictate its antitumor activity. The drug utilizes specific transport systems to cross the cell membrane, and once inside, it is transformed into more potent and retentive forms.

Membrane Transport Systems Involved in Pemetrexed Uptake

Pemetrexed is transported into cells by multiple systems that are also responsible for the uptake of natural folates. aacrjournals.org The primary transporters involved are the Reduced Folate Carrier (RFC/SLC19A1), Folate Receptor-α (FR-α), and the Proton-Coupled Folate Transporter (PCFT/SLC46A1). nih.gov The redundancy of these transport mechanisms makes it less likely for tumor cells to develop resistance to pemetrexed due to impaired transport. nih.gov

The Reduced Folate Carrier (RFC), encoded by the SLC19A1 gene, is a major transport system for pemetrexed. spandidos-publications.com It functions as a bidirectional anion exchanger with a high affinity for reduced folates and operates optimally at a neutral pH. nih.govnih.gov RFC is ubiquitously expressed in mammalian tissues and tumors. nih.gov Pemetrexed is transported into the cell via the RFC system, initiating its intracellular journey. spandidos-publications.com Downregulation of RFC has been observed in some pemetrexed-resistant non-small cell lung cancer (NSCLC) cells. nih.gov

Folate Receptor-α (FR-α) is a high-affinity, low-capacity folate-binding protein that internalizes its ligands, including pemetrexed, through an energy-dependent process of endocytosis. nih.gov FR-α is overexpressed in various solid tumors, which can potentially enhance the delivery of pemetrexed to cancer cells. frontiersin.orgmdpi.com However, studies in mesothelioma cell lines did not find a correlation between FR-α expression and sensitivity to pemetrexed. nih.gov The contribution of FR-α to pemetrexed transport is likely more significant in tumors with high levels of FR-α expression. nih.gov

The Proton-Coupled Folate Transporter (PCFT), encoded by the SLC46A1 gene, is another crucial pathway for pemetrexed uptake. researchgate.net This transporter is particularly active at an acidic pH, which is often characteristic of the tumor microenvironment. researchgate.net PCFT has a high affinity for pemetrexed, with a reported influx Km value of 0.2 to 0.8 μM at pH 5.5. ttuhsc.edu The ubiquitous expression of PCFT in human tumors contributes to the sustained activity of pemetrexed, even in cases where RFC function is impaired. aacrjournals.orgttuhsc.edu Both RFC and PCFT can mediate the transport of pemetrexed into healthy cells, which can contribute to its cytotoxicity. researchgate.net

Interactive Table: Pemetrexed Membrane Transporters

| Transporter | Gene | Mechanism | Optimal pH | Affinity for Pemetrexed |

|---|---|---|---|---|

| Reduced Folate Carrier (RFC) | SLC19A1 | Anion Exchange | Neutral nih.gov | High spandidos-publications.com |

| Folate Receptor-α (FR-α) | FOLR1 | Endocytosis nih.gov | Neutral | High nih.gov |

| Proton-Coupled Folate Transporter (PCFT) | SLC46A1 | Proton-Coupled semanticscholar.org | Acidic researchgate.net | High (Km 0.2-0.8 µM at pH 5.5) ttuhsc.edu |

Polyglutamation of Pemetrexed by Folylpolyglutamate Synthetase (FPGS)

Once inside the cell, pemetrexed is rapidly converted to polyglutamate forms by the enzyme folylpolyglutamate synthetase (FPGS). drugbank.comnih.gov This process involves the sequential addition of glutamate (B1630785) residues to the pemetrexed molecule. nih.gov FPGS is a critical enzyme for the activation of pemetrexed, as the polyglutamated forms are more potent inhibitors of its target enzymes. aacrjournals.orgcancernetwork.com In fact, the pentaglutamate form of pemetrexed is approximately 100-fold more potent as an inhibitor of thymidylate synthase than the monoglutamate form. nih.gov The efficiency of this polyglutamation is a key determinant of pemetrexed's pharmacological activity. aacrjournals.org

Intracellular Retention and Prolonged Action of Polyglutamated Metabolites

The polyglutamation of pemetrexed significantly enhances its intracellular retention. drugbank.com These polyglutamated metabolites have an increased intracellular half-life, leading to prolonged drug action within the malignant cells. drugbank.comnih.gov This extended retention allows for sustained inhibition of the target enzymes involved in purine and pyrimidine synthesis. aacrjournals.org Studies have shown that in human non-small cell lung cancer (NSCLC) H2122 cells, polyglutamated forms of pemetrexed, particularly the E5 and E6 homologs, are the most abundant and are retained for extended periods. aacrjournals.org This accumulation of active metabolites within the tumor cells is a significant pharmacological advantage of pemetrexed. aacrjournals.org

Interactive Table: Pemetrexed Polyglutamation and Retention

| Process | Enzyme | Effect on Pemetrexed | Consequence |

|---|---|---|---|

| Polyglutamation | Folylpolyglutamate Synthetase (FPGS) drugbank.com | Addition of glutamate residues nih.gov | Increased potency and intracellular retention drugbank.comaacrjournals.org |

| Intracellular Retention | - | Trapping of polyglutamated forms within the cell drugbank.com | Prolonged inhibition of target enzymes and sustained drug action drugbank.comaacrjournals.org |

Downstream Signaling Pathway Modulation by Pemetrexed

Beyond its direct enzymatic inhibition, pemetrexed significantly modulates downstream signaling pathways, primarily through the accumulation of a key metabolic intermediate.

A crucial secondary effect of pemetrexed is the inhibition of aminoimidazolecarboxamide ribonucleotide formyltransferase (AICART), a folate-dependent enzyme in the de novo purine synthesis pathway. nih.govaacrjournals.org This inhibition leads to the intracellular accumulation of its substrate, 5-aminoimidazole-4-carboxamide ribonucleotide (ZMP). nih.govnih.gov

ZMP structurally mimics adenosine (B11128) monophosphate (AMP) and acts as a potent activator of AMP-activated protein kinase (AMPK), a critical cellular energy sensor. aacrjournals.orgnih.gov The accumulation of ZMP in pemetrexed-treated cells triggers the activation of AMPK. nih.govnih.gov This activation is a key event that links the antifolate activity of pemetrexed to the regulation of major downstream signaling pathways. nih.gov In various carcinoma cell lines, treatment with pemetrexed resulted in a significant accumulation of ZMP, leading to robust AMPK activation. aacrjournals.org

Table 1: Effect of Pemetrexed on ZMP Accumulation and AMPK Activation in Carcinoma Cells

| Cell Line | Pemetrexed Concentration | Duration of Treatment | Resulting ZMP Accumulation | AMPK Activation |

|---|---|---|---|---|

| HCT116 (Colon) | 1 µmol/L | 15 hours | Significant increase | Observed |

| A549 (Lung) | Not specified | Not specified | Significant increase | Observed |

| H460 (Lung) | Not specified | Not specified | Significant increase | Observed |

This table is illustrative and based on findings from multiple studies. Specific quantitative values for ZMP accumulation can vary.

The activation of AMPK by ZMP accumulation has a direct inhibitory effect on the mammalian target of rapamycin (B549165) (mTOR) signaling pathway, a central regulator of cell growth, proliferation, and survival. nih.govnih.gov Activated AMPK phosphorylates and activates the tuberous sclerosis complex (TSC1/TSC2), which in turn inactivates the small GTPase Rheb, a critical activator of mTOR Complex 1 (mTORC1). nih.gov

This AMPK-mediated inhibition of mTORC1 leads to the hypophosphorylation of its downstream targets, including S6 kinase (S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), which ultimately suppresses protein synthesis and cell growth. nih.govmdpi.com The inhibition of the mTOR pathway by pemetrexed is a ZMP-dependent process, as demonstrated by studies where an AMPK inhibitor, compound C, was able to reverse the pemetrexed-induced mTOR inhibition. nih.gov

Interestingly, while pemetrexed inhibits the mTOR pathway, some studies have shown that combining pemetrexed with mTOR inhibitors like everolimus (B549166) may not enhance its cytotoxic effects and could even be protective in certain cancer cell lines. nih.gov This is thought to be due to the complex interplay between cell cycle progression and the induction of target enzymes like thymidylate synthase. nih.gov

Table 2: Downstream Effects of Pemetrexed on the mTOR Pathway

| Upstream Event | Key Mediator | Downstream Effect on mTOR Pathway | Consequence |

|---|---|---|---|

| AICART Inhibition | Pemetrexed | - | - |

| ZMP Accumulation | - | Activation of AMPK | - |

| AMPK Activation | ZMP | Inhibition of mTORC1 | Suppression of protein synthesis and cell growth |

| mTORC1 Inhibition | Activated AMPK | Hypophosphorylation of S6K and 4E-BP1 | - |

Mechanisms of Pemetrexed Resistance in Preclinical Models

Enzyme-Mediated Resistance Strategies

Enzyme-mediated resistance to pemetrexed (B1662193) primarily involves alterations in the activity or expression of enzymes that either are direct targets of the drug or are involved in its metabolic activation and deactivation.

Upregulation and Amplification of Thymidylate Synthase (TS) Expression

Thymidylate synthase (TS) is a primary target of pemetrexed. e-crt.orgplos.org This enzyme is critical for the de novo synthesis of thymidine, a necessary component of DNA. amegroups.org Pemetrexed, particularly in its polyglutamated form, is a potent inhibitor of TS. nih.gov A well-established mechanism of resistance is the upregulation or amplification of the TYMS gene, which encodes for TS. e-crt.orgfrontiersin.org Increased expression of TS can effectively titrate out the inhibitory effect of pemetrexed, allowing DNA synthesis to proceed. thno.orgnih.gov

Preclinical models have consistently demonstrated a correlation between increased TS expression and pemetrexed resistance. For instance, lung cancer cell lines with acquired resistance to pemetrexed often exhibit significantly higher levels of TS mRNA and protein. nih.govnih.gov In some studies, the level of TS gene expression was directly correlated with the concentration of pemetrexed required to achieve 50% cell survival (IC50). nih.gov Furthermore, knocking down TS expression using siRNA in pemetrexed-resistant cells has been shown to restore sensitivity to the drug. nih.gov

| Cell Line Model | Fold Increase in TS Expression (Resistant vs. Parental) | Reference |

| PC6/MTA-1.6 and PC6/MTA-4.0 (Small cell lung cancer) | Dose-dependent increase | nih.gov |

| WiDr-cPEM (Colon cancer) | 18-fold (mRNA), 3-fold (protein) | nih.gov |

| A375-M and Hs294T-M (Melanoma) | Increased levels | plos.org |

Alterations in Folylpolyglutamate Synthetase (FPGS) Functionality and Expression

For pemetrexed to be maximally effective, it must be converted into polyglutamated forms within the cancer cell. researchgate.netnih.gov This process is catalyzed by the enzyme folylpolyglutamate synthetase (FPGS). amegroups.orgaacrjournals.org Polyglutamation increases the intracellular retention of pemetrexed and enhances its inhibitory activity against its target enzymes, including TS. nih.goviiarjournals.org

A decrease in FPGS activity or expression is a recognized mechanism of pemetrexed resistance. aacrjournals.org Reduced FPGS function leads to inefficient polyglutamylation of pemetrexed, resulting in lower intracellular drug concentrations and reduced target inhibition. nih.gov Studies have shown that some pemetrexed-resistant cell lines, such as certain non-small cell lung cancer (A549) and small cell lung cancer (PC6) sublines, have downregulated FPGS expression. amegroups.orgnih.gov In some instances, mutations in the FPGS gene that impair its catalytic function have also been identified in pemetrexed-resistant leukemia cell lines. aacrjournals.org

| Cell Line Model | Alteration in FPGS | Consequence | Reference |

| Pemetrexed-resistant A549 (NSCLC) | Downregulated expression | Impaired polyglutamylation | amegroups.orgnih.gov |

| Pemetrexed-resistant PC6 (SCLC) | Decreased expression | Impaired polyglutamylation | nih.gov |

| Pemetrexed-resistant leukemia sublines | Loss of activity | Dominant mechanism of resistance | aacrjournals.org |

Increased Activity of Gamma-Glutamyl Hydrolase (GGH)

Gamma-glutamyl hydrolase (GGH) is an enzyme that counteracts the action of FPGS. iiarjournals.org It removes the glutamate (B1630785) residues from polyglutamated folates and antifolates, including pemetrexed. nih.govspandidos-publications.com This deglutamylation process facilitates the efflux of the drug from the cell, thereby reducing its intracellular concentration and cytotoxic effect. iiarjournals.org

Increased GGH activity has been identified as a mechanism of resistance to antifolates in various cancer cell models, including rat hepatoma, human sarcoma, and human leukemia cells. nih.gov In the context of pemetrexed, elevated GGH expression has been associated with a poorer response in some preclinical and clinical settings. nih.goviiarjournals.org For example, in adenocarcinoma cell lines, higher GGH expression was observed in chemoresistant samples compared to chemosensitive ones. iiarjournals.org However, the role of GGH in pemetrexed resistance can be complex, and in some models, overexpression of GGH did not confer resistance. nih.gov

| Cancer Model | Role of GGH in Resistance | Reference |

| Rat hepatoma cells | Increased activity identified as mechanism of resistance | nih.gov |

| Human sarcoma cells | Increased activity identified as mechanism of resistance | nih.gov |

| Human leukemia cells | Increased activity identified as mechanism of resistance | nih.gov |

| Adenocarcinoma cell lines | Elevated expression in chemoresistant samples | iiarjournals.org |

Transport-Mediated Resistance Mechanisms

The intracellular concentration of pemetrexed is highly dependent on its transport across the cell membrane. Therefore, alterations in the function or expression of key folate transporters can significantly impact drug efficacy and contribute to resistance.

Dysfunction or Downregulation of the Reduced Folate Carrier (RFC/SLC19A1)

The reduced folate carrier (RFC), encoded by the SLC19A1 gene, is a major transporter responsible for the uptake of reduced folates and various antifolates, including pemetrexed, into cancer cells. amegroups.orgoncotarget.comnih.gov Impaired RFC function, either through downregulation of its expression or mutations that inactivate the transporter, is a well-documented mechanism of resistance to antifolates like methotrexate. nih.govttuhsc.edu

In the context of pemetrexed, the role of RFC in resistance is more nuanced. While some studies have shown that decreased RFC expression can contribute to pemetrexed resistance, particularly in certain lung cancer cell lines, others have found that loss of RFC function does not necessarily lead to resistance and can even result in collateral sensitivity. nih.govoncotarget.comnih.gov For instance, in A549 non-small cell lung cancer cells, a marked decrease in SLC19A1 gene expression was observed in pemetrexed-resistant cells, and siRNA-mediated knockdown of SLC19A1 conferred resistance to the parental cells. oncotarget.com Conversely, in a human colon cancer cell line (HCT-15), inactivation of RFC led to increased sensitivity to pemetrexed, likely due to a contraction of the intracellular folate pools that compete with pemetrexed for polyglutamylation and target binding. nih.gov

| Cell Line Model | Alteration in RFC/SLC19A1 | Effect on Pemetrexed Sensitivity | Reference |

| A549 (NSCLC) | Markedly decreased expression | Resistance | oncotarget.com |

| PC6/MTA-0.4 (SCLC) | Significantly decreased expression | Resistance | nih.gov |

| HCT-15 (Colon Cancer) | Inactivation | Collateral sensitivity | nih.gov |

Impairment of Proton-Coupled Folate Transporter (PCFT) Activity

The proton-coupled folate transporter (PCFT), encoded by the SLC46A1 gene, is another important transporter for pemetrexed. oncotarget.comresearchgate.net PCFT functions optimally at an acidic pH, which is often characteristic of the tumor microenvironment. nih.govresearchgate.net It has a high affinity for pemetrexed and can play a crucial role in its uptake, especially in tumors where it is highly expressed. ttuhsc.edunih.gov

Impairment of PCFT function can therefore contribute to pemetrexed resistance. Studies have shown that silencing of PCFT expression, often through promoter hypermethylation, can lead to decreased pemetrexed sensitivity. nih.gov In mesothelioma cells, for example, low levels of PCFT expression were associated with higher resistance to pemetrexed. nih.gov However, it has also been suggested that due to the redundant nature of folate transporters (RFC and PCFT), it is less likely for tumor cells to become resistant to pemetrexed solely due to impaired transport. ttuhsc.eduresearchgate.netnih.gov The presence of one functional transporter may be sufficient to maintain drug uptake and activity. researchgate.net

| Cell Line Model | Alteration in PCFT/SLC46A1 | Effect on Pemetrexed Sensitivity | Reference |

| Mesothelioma cells | Silencing through promoter hypermethylation | Increased resistance | nih.gov |

| HeLa cell variant | Transfection with PCFT | Increased pemetrexed activity | ttuhsc.edunih.gov |

| M160-8 (HeLa subline) | Absence of PCFT | Resistance due to drug entrapment in endosomes | researchgate.net |

Molecular and Pathway-Associated Resistance Adaptations

Resistance to pemetrexed involves complex molecular and signaling pathway alterations. Preclinical studies have identified key players in this process, including the epidermal growth factor receptor (EGFR) and subsequent pathway activations, as well as various biochemical and cellular stress responses.

Role of Epidermal Growth Factor Receptor (EGFR) Mutations and Subsequent Akt Pathway Activation

In non-small cell lung cancer (NSCLC) cells with activating EGFR mutations, a significant mechanism of acquired resistance to pemetrexed involves the collateral activation of the Akt pathway, independent of EGFR signaling. nih.gov For instance, in the PC-9 cell line, which harbors an EGFR deletion (p.E746_A750del), resistance to pemetrexed was associated with enhanced phosphorylation and activation of Akt. nih.gov While pemetrexed typically inhibits the PI3K/Akt pathway, leading to apoptosis in sensitive cells, the resistant counterparts, PC-9/PEM, demonstrated heightened Akt activation compared to the parental cells. nih.gov This suggests that while EGFR mutations initially sensitize cells to pemetrexed by activating the PI3K/Akt pathway, acquired resistance can develop through mechanisms that sustain Akt activation even when EGFR is inhibited. nih.gov

This EGFR-independent Akt activation has been shown to confer cross-resistance to EGFR tyrosine kinase inhibitors (TKIs) like erlotinib. nih.gov Pemetrexed-resistant PC-9 cells (PC-9/PEM) were found to be more resistant to the PI3K/Akt inhibitor LY294002 than the parental cells, further cementing the role of this pathway in the resistance phenotype. nih.gov The activation of the PI3K/Akt pathway is a critical downstream signaling cascade of EGFR, primarily involved in anti-apoptotic regulation. oncotarget.com When this pathway becomes aberrantly activated through mechanisms independent of EGFR, it can bypass the inhibitory effects of pemetrexed. oncotarget.com

| Cell Line | EGFR Mutation | Pemetrexed Resistance Mechanism | Reference |

|---|---|---|---|

| PC-9 | p.E746_A750del | EGFR-independent Akt pathway activation | nih.gov |

Biochemical and Cellular Adaptations to Antifolate-Induced Stress

Cells employ a variety of biochemical and cellular strategies to counteract the stress induced by antifolate agents like pemetrexed. Pemetrexed primarily targets thymidylate synthase (TS), and to a lesser extent, other folate-dependent enzymes involved in purine (B94841) and pyrimidine (B1678525) synthesis. nih.govplos.org

A primary mechanism of resistance is the overexpression of TS. researchgate.netmdpi.com Increased levels of TS can be due to gene amplification, leading to a higher concentration of the target enzyme, which requires a greater concentration of the drug for effective inhibition. mdpi.com In pemetrexed-resistant cell lines, elevated TS expression has been consistently observed. researchgate.netmdpi.com

Alterations in folate transport and metabolism are also crucial. Pemetrexed is transported into cells by the reduced folate carrier (RFC) and the proton-coupled folate transporter (PCFT). nih.govcuni.cz Impaired transport through these carriers can lead to reduced intracellular drug accumulation and subsequent resistance. nih.gov However, a unique aspect of pemetrexed is that its activity can be partially preserved in cells with impaired RFC function. This is because reduced uptake of physiological folates can lead to a contraction of the intracellular folate pool, which in turn reduces the competition for polyglutamylation, a key step in activating pemetrexed. nih.govnih.gov Folylpolyglutamate synthetase (FPGS) is the enzyme responsible for this polyglutamylation, and its activity is a critical determinant of pemetrexed efficacy. nih.gov

Furthermore, thymine (B56734) deficiency induced by antifolates imposes DNA replication stress on cells. oncotarget.com In response, some cells may undergo senescence, a state of irreversible growth arrest, which can contribute to drug resistance. researchgate.net For example, NCI-H460/PMT cells, a pemetrexed-resistant line, exhibited cellular senescence which was suggested to contribute to their resistance. researchgate.net

| Adaptation Mechanism | Description | Reference |

|---|---|---|

| Thymidylate Synthase (TS) Overexpression | Increased levels of the primary target enzyme, often due to gene amplification, leading to reduced drug efficacy. | researchgate.netmdpi.com |

| Altered Folate Transport | Impaired function of transporters like RFC and PCFT, reducing intracellular drug accumulation. | nih.govcuni.cz |

| Cellular Senescence | Induction of an irreversible growth arrest state in response to drug-induced stress, contributing to resistance. | researchgate.net |

Cross-Resistance Profiles and Mechanisms with Other Antifolate Agents and Chemotherapeutics

Preclinical models have demonstrated that resistance to pemetrexed can be accompanied by cross-resistance to other anticancer agents. This phenomenon is often rooted in shared resistance mechanisms.

Cells that develop resistance to pemetrexed due to alterations in folate transport, such as impaired RFC function, often exhibit cross-resistance to other antifolates that rely on the same transporter for cellular entry, like methotrexate. ashpublications.org For example, leukemia cells with acquired resistance to the novel antifolate PT523, which is transported by RFC, showed significant cross-resistance to pemetrexed. ashpublications.org

Overexpression of the ATP-binding cassette (ABC) transporter ABCB1 (also known as P-glycoprotein or MDR1) is a well-established mechanism of multidrug resistance. researchgate.net In the pemetrexed-resistant NCI-H460/PMT cell line, upregulated expression of ABCB1 was associated with cross-resistance to a range of other chemotherapeutics, including fluorouracil, paclitaxel, doxorubicin, and etoposide. researchgate.net However, it is important to note that knockdown of ABCB1 in these cells did not completely reverse pemetrexed resistance, indicating that other mechanisms, such as TS overexpression, were also at play. researchgate.net

Conversely, pemetrexed-resistant cells can sometimes retain sensitivity to or even show increased sensitivity to other drugs. For instance, while pemetrexed-resistant A549 cell lines showed cross-resistance to cisplatin (B142131), they did not exhibit cross-resistance to docetaxel (B913), vinorelbine, or 5-fluorouracil. researchgate.net The specific profile of cross-resistance is highly dependent on the particular molecular mechanisms that have been acquired by the resistant cells.

Preclinical Research and Experimental Models of Pemetrexed Activity

In Vitro Studies on Cellular Responses to Pemetrexed (B1662193)

In vitro studies have been instrumental in characterizing the cytotoxic effects of pemetrexed across a spectrum of cancer cell lines and in understanding the cellular pathways that modulate its activity.

Assessment of Pemetrexed Sensitivity and Growth Inhibition across Various Cancer Cell Lines

The sensitivity of cancer cells to pemetrexed varies significantly across different histological types. For instance, in non-small cell lung cancer (NSCLC), adenocarcinoma cell lines have been found to be more sensitive to pemetrexed than squamous cell carcinoma cell lines. iiarjournals.org Studies have demonstrated a wide range of IC50 values, the concentration of a drug that inhibits a biological process by 50%, for pemetrexed in various cancer cell lines.

In gastric cancer cell lines, IC50 values for pemetrexed ranged from 17 nM to over 50 µM, with rapidly dividing cell lines showing the highest sensitivity. nih.gov Pemetrexed has also shown efficacy in mesothelioma cell lines, where its combination with cisplatin (B142131) is a standard first-line treatment. nih.govresearchgate.net Furthermore, in pancreatic cancer cell lines such as MIA PaCa2, CFPAC-1, and Capan-1, pemetrexed was found to be the most effective single agent in inducing apoptosis compared to other chemotherapeutics like gemcitabine (B846), 5-fluorouracil, and irinotecan (B1672180). nih.govnih.gov

Docetaxel-resistant A549 lung cancer sublines have shown increased sensitivity to pemetrexed, which is associated with downregulated thymidylate synthase (TS) expression. spandidos-publications.com The cytotoxic effects of pemetrexed are not solely dependent on TS levels, as other factors like the expression of folylpolyglutamate synthetase (FPGS) and the reduced folate carrier (RFC) also play a role. nih.gov

| Cancer Type | Cell Line | IC50 Value |

|---|---|---|

| Gastric Cancer | SNU-601 | 17 nM |

| Gastric Cancer | SNU-16 | 36 nM |

| Gastric Cancer | SNU-1 | 36 nM |

| Gastric Cancer | SNU-5 | 10.7 µM |

| Gastric Cancer | SNU-620 | > 50 µM |

| Head and Neck Cancer | CAL-27 | 118.77 ± 17.28 nM |

| Non-Small Cell Lung Cancer | A549 | 629.89 ± 68.77 nM |

Combination Chemotherapy Strategies in Preclinical Models

To enhance the therapeutic efficacy of pemetrexed, numerous preclinical studies have investigated its combination with other chemotherapeutic agents.

Synergistic and Additive Effects with Platinum Compounds (e.g., Cisplatin)

The combination of pemetrexed and cisplatin has been extensively studied and is a standard treatment for malignant pleural mesothelioma. nih.gov In vitro studies have shown that the sequence of administration is crucial for the efficacy of this combination. Sequential administration of pemetrexed followed by cisplatin produced synergistic effects in MCF7 breast cancer cells and additive/synergistic effects in A549 lung cancer and PA1 ovarian cancer cells. nih.gov In contrast, simultaneous exposure or the reverse sequence resulted in antagonistic effects in these cell lines. nih.gov In gastric cancer cells, the combination of pemetrexed and cisplatin has been shown to be synergistic or additive. nih.gov The combination has also demonstrated the ability to inhibit tumor growth in vivo in murine models of malignant mesothelioma. aacrjournals.org

Combinations with Other Antimetabolites (e.g., Gemcitabine, 5-Fluorouracil, Irinotecan)

Preclinical studies have demonstrated cytotoxic synergy when pemetrexed is combined with gemcitabine . nih.gov However, the sequence of administration is critical, with sequential treatment of pemetrexed followed by gemcitabine showing synergistic growth delay in rodent models of human lung cancers. aacrjournals.org The reverse sequence was found to be detrimental. aacrjournals.org

The combination of pemetrexed with 5-fluorouracil (5-FU) has been shown to upregulate the expression of programmed cell death-ligand 1 (PD-L1) in NSCLC cell lines and xenograft tumors. researchgate.net

In pancreatic cancer cell lines, the combination of pemetrexed and irinotecan displayed a strong, schedule-independent synergistic cytotoxic activity. nih.govnih.gov This combination significantly reduced cell recovery and increased apoptosis in a majority of the pancreatic cancer cell lines tested. nih.govnih.gov In vivo studies also confirmed the ability of this combination to inhibit tumor growth. nih.govnih.gov

Integration with Other Targeted Agents and Chemotherapeutics (e.g., Doxorubicin, Temozolomide)

Preclinical evidence suggests an additive or synergistic effect when pemetrexed is combined with doxorubicin . nih.gov This combination has been investigated in patients with advanced breast cancer. nih.gov

The combination of pemetrexed with temozolomide has shown additive and synergistic activity in preclinical trials against solid tumors. iiarjournals.orgiiarjournals.org This combination has been explored for the treatment of non-small cell lung cancer with brain metastases. iiarjournals.orgiiarjournals.orgnih.gov

Mechanistic Characterization of Combination Efficacy in Cellular and Animal Models

The therapeutic efficacy of pemetrexed (C16H19N7O3S) in preclinical models has been significantly enhanced when used in combination with other agents. Mechanistic studies in cellular and animal models have elucidated the synergistic, additive, or potentiating interactions that underpin these combination strategies.

One area of investigation involves combining pemetrexed with metabolic modulators like metformin (B114582). In non-small-cell lung cancer (NSCLC) cell lines and xenograft models, the combination of metformin and pemetrexed has demonstrated additive antiproliferative and antiangiogenic effects. frontiersin.org Mechanistically, this combination was found to induce cell cycle arrest in the G1/S phase by regulating the AMPK/AKT signaling pathway. frontiersin.org

The interplay between pemetrexed and the immune system has also been explored. In NSCLC cell lines and in vivo mouse models, sublethal doses of pemetrexed were found to increase the expression and glycosylation of immune checkpoint proteins PD-L1 and HLA-G. nih.gov This upregulation sensitizes cancer cells to cytotoxic T lymphocytes (CTLs). nih.gov The combination of pemetrexed with dual immune checkpoint blockade (targeting both PD-L1 and HLA-G) resulted in the most pronounced enhancement of CTL-mediated cytotoxicity, suggesting a potent chemo-immunotherapeutic strategy. nih.gov

Sequence-dependent synergy is a critical factor in combining pemetrexed with targeted therapies such as osimertinib (B560133), an epidermal growth factor receptor (EGFR) inhibitor. Preclinical studies have shown that administering osimertinib concurrently with or prior to pemetrexed leads to an antagonistic effect. nih.gov This is because osimertinib induces G1 cell cycle arrest, which reduces the efficacy of the S-phase-specific pemetrexed. nih.gov However, a sequential administration of pemetrexed followed by osimertinib results in a synergistic effect. The proposed mechanism involves osimertinib enhancing pemetrexed-induced apoptosis by inhibiting Rad51 and thymidylate synthase (TS), upregulating the pro-apoptotic protein Bim, and suppressing the feedback activation of EGFR signaling. nih.gov

Studies combining pemetrexed with other cytotoxic agents have also revealed significant synergistic interactions. In pancreatic cancer cell lines, the combination of pemetrexed and irinotecan displayed strong, schedule-independent synergistic cytotoxicity. nih.gov This efficacy was confirmed in vivo, where the combination inhibited xenograft tumor growth as a second-line therapy. nih.gov Similarly, combining pemetrexed with gemcitabine was effective at inducing apoptosis in pancreatic cancer cells, with the interaction being synergistic at specific concentration ratios. nih.govaacrjournals.org In contrast, the combination with docetaxel (B913) produced variable, cell-line-dependent effects. nih.gov

| Combination Agent | Cancer Model | Key Mechanistic Findings | Outcome |

| Metformin | NSCLC Cell Lines & Xenograft | Induces G1/S cell cycle arrest via AMPK/AKT pathway regulation. | Additive antiproliferation and antiangiogenesis frontiersin.org |

| Immune Checkpoint Blockade (α-PD-L1, α-HLA-G) | NSCLC Cell Lines & Xenograft | Pemetrexed upregulates PD-L1 and HLA-G expression and glycosylation, enhancing T-cell mediated killing. | Synergistic cytotoxicity nih.gov |

| Osimertinib | NSCLC Cell Lines | Sequence-dependent; synergy occurs with pemetrexed followed by osimertinib. Mediated by inhibition of Rad51/TS and suppression of feedback EGFR activation. | Synergistic (if sequenced correctly) nih.gov |

| Irinotecan | Pancreatic Cancer Cell Lines & Xenograft | Strong schedule-independent interaction. | Synergistic cytotoxicity nih.gov |

| Gemcitabine | Pancreatic Cancer Cell Lines | Efficient induction of apoptosis; synergy is dependent on concentration ratio. | Synergistic/Additive nih.govaacrjournals.org |

Molecular Profiling and Biomarker Identification in Preclinical Systems

Correlation of Target Gene Expression with Pemetrexed Chemosensitivity

The cytotoxic activity of pemetrexed is intrinsically linked to the expression levels of its molecular targets and associated metabolic enzymes. Preclinical studies have consistently demonstrated that the expression of these genes within tumor cells correlates with their sensitivity to the drug.

The most extensively studied of these is thymidylate synthase (TS), a primary target of pemetrexed. nih.gov A strong inverse correlation between TS expression and pemetrexed sensitivity has been established across numerous studies. nih.govnih.gov In vitro analyses of freshly explanted human tumor specimens, including lung cancer, revealed that lower levels of TS expression are associated with greater chemosensitivity to pemetrexed. ascopubs.orgnih.govamegroups.org This finding has been corroborated in various NSCLC cell lines, where cells expressing more TS exhibit weaker sensitivity to the drug. nih.govnih.gov

Other direct targets of pemetrexed, including dihydrofolate reductase (DHFR) and glycinamide (B1583983) ribonucleotide formyltransferase (GARFT), also show a correlation between their expression levels and drug sensitivity. ascopubs.orgamegroups.org Elevated expression of these enzymes can contribute to reduced efficacy of pemetrexed. amegroups.org

Beyond the direct targets, the expression of other genes involved in nucleotide metabolism and drug transport influences pemetrexed activity. High expression of ribonucleotide reductase M1 (RRM1), an enzyme involved in DNA synthesis, has been linked to pemetrexed resistance. nih.govamegroups.org Conversely, the expression of the reduced folate carrier (RFC), encoded by the SLC19A1 gene, is important for transporting pemetrexed into cells, and its decreased expression has been observed in pemetrexed-resistant cell lines. aacrjournals.orgiiarjournals.org

More recent research has identified upstream regulators that modulate the expression of these key targets. For instance, Astrocyte-elevated gene-1 (AEG-1) has been shown to positively regulate the expression of TS. nih.gov A significant positive correlation between AEG-1 and TS gene expression was observed in NSCLC cell lines, suggesting that elevated AEG-1 contributes to pemetrexed resistance by upregulating its primary target. nih.gov

| Gene | Encoded Protein/Function | Correlation with Pemetrexed Chemosensitivity |

| TYMS | Thymidylate Synthase (TS): Key enzyme in pyrimidine (B1678525) synthesis. | Inverse: Low expression correlates with higher sensitivity. nih.govnih.govamegroups.org |

| DHFR | Dihydrofolate Reductase: Enzyme in folate metabolism. | Inverse: High expression correlates with lower sensitivity. ascopubs.orgamegroups.org |

| GART | Glycinamide Ribonucleotide Formyltransferase (GARFT): Enzyme in purine (B94841) synthesis. | Inverse: High expression correlates with lower sensitivity. amegroups.org |

| RRM1 | Ribonucleotide Reductase M1: Enzyme in dNTP synthesis. | Inverse: High expression correlates with lower sensitivity/resistance. nih.govamegroups.org |

| SLC19A1 | Reduced Folate Carrier (RFC): Transports pemetrexed into cells. | Direct: Low expression correlates with lower sensitivity/resistance. iiarjournals.org |

| AEG-1 | Astrocyte-Elevated Gene-1: Oncogene that regulates TS expression. | Inverse: High expression correlates with lower sensitivity via TS upregulation. nih.gov |

Identification and Validation of Predictive Molecular Markers in Experimental Models

Building on the correlations between gene expression and chemosensitivity, research has focused on identifying and validating specific molecular markers that can predict the response to pemetrexed in preclinical systems.

Thymidylate synthase (TS) stands out as the most prominent candidate predictive biomarker. nih.gov Preclinical studies have consistently shown that higher levels of TS in tumor tissue are associated with reduced sensitivity to pemetrexed. nih.govnih.gov This has led to the hypothesis that TS expression could be used to select patients most likely to respond to treatment. nih.gov However, while the preclinical evidence is strong, the optimal methods for measuring TS levels and the definitive clinical validation of TS as a predictive biomarker remain subjects of ongoing investigation. nih.gov

Ribonucleotide reductase M1 (RRM1) has also emerged as a potential predictive marker for pemetrexed resistance. nih.gov Neoadjuvant chemotherapy studies in NSCLC patients showed that tumor response rates were inversely correlated with RRM1 expression levels, indicating that higher expression predicts a weaker response. nih.gov

Genetic variations, such as polymorphisms in the TS gene, are also being evaluated as predictive markers. Specifically, polymorphisms in the TS promoter enhancer region (TSER) have been found to correlate with progression-free survival in NSCLC patients receiving pemetrexed, suggesting their potential utility as biomarkers. researchgate.net

More recently, advanced proteomic techniques are being employed to discover novel biomarkers. Using data-independent acquisition (DIA) mass spectrometry combined with parallel reaction monitoring (PRM), researchers have identified potential protein biomarkers in the serum of patients. amegroups.org This approach has uncovered several differentially expressed proteins, including various metabolic enzymes and endocrine-related proteins, that could predict the efficacy of pemetrexed-based chemotherapy. amegroups.org

While numerous candidate biomarkers have been identified in experimental models, a critical step is their comprehensive validation before they can be used to guide treatment decisions in a clinical setting. nih.gov The transition from a promising preclinical marker to a clinically validated predictive tool requires rigorous testing in well-designed prospective trials. nih.gov

| Candidate Biomarker | Type | Preclinical Finding |

| Thymidylate Synthase (TS) | Protein Expression | High expression levels correlate with resistance. nih.govnih.gov |

| Ribonucleotide Reductase M1 (RRM1) | Protein Expression | High expression levels correlate with resistance. nih.gov |

| TSER Polymorphisms | Genetic Marker | Specific genotypes (e.g., 2R/2R) correlate with poorer progression-free survival. researchgate.net |

| Astrocyte-Elevated Gene-1 (AEG-1) | Protein Expression | Potential prognostic factor due to its positive regulation of TS. nih.gov |

| Serum Proteins (e.g., metabolic enzymes) | Protein Expression | Differential expression levels identified between responders and non-responders via proteomics. amegroups.org |

Chemical Synthesis and Analog Development of Pemetrexed

Synthetic Pathways and Methodologies for Pemetrexed (B1662193) and its Key Intermediates

The synthesis of Pemetrexed is a multi-step process that has been refined to ensure high purity and yield for pharmaceutical applications. A common and well-documented approach is a convergent synthesis strategy that involves the preparation of key intermediates which are then coupled to form the final molecule. nih.gov

One principal pathway begins with the synthesis of the core pyrrolo[2,3-d]pyrimidine nucleus. A key intermediate in this process is 4-[2-(2-amino-4,7-dihydro-4-oxo-1H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoic acid. allfordrugs.com This molecule is then coupled with the side chain, which is typically derived from L-glutamic acid.

The coupling reaction is a critical step. The carboxylic acid of the benzoic acid intermediate is activated to facilitate the formation of an amide bond with the amino group of a glutamate (B1630785) derivative, such as diethyl L-glutamate. nih.govgoogle.com Activating agents like 2-chloro-4,6-dimethoxytriazine (CDMT) in the presence of a base like N-methylmorpholine (NMM) are used to form a reactive ester intermediate. nih.gov This active ester then readily reacts with diethyl L-glutamate to produce the diethyl ester of Pemetrexed. google.com The product of this peptide coupling is often isolated as a p-toluenesulfonate salt to aid in purification. nih.gov The final step involves the saponification (hydrolysis) of the ester groups to yield the dicarboxylic acid form of Pemetrexed. nih.govallfordrugs.com

Alternative synthetic routes have also been developed to improve efficiency and reduce costs for industrial-scale production. These may involve different protecting groups or coupling agents, but the fundamental strategy of connecting the pyrrolopyrimidine core to the N-acyl-L-glutamate side chain remains central. google.comgoogleapis.com

Design and Synthesis of Pemetrexed Analogs

The development of Pemetrexed analogs is driven by the goal of improving its therapeutic properties, such as enhancing stability, increasing permeability, and overcoming resistance mechanisms. seejph.comseejph.com

Structural Modifications and their Influence on Enzyme Binding Affinity and Specificity

Pemetrexed functions by inhibiting multiple folate-dependent enzymes, including thymidylate synthase (TS), dihydrofolate reductase (DHFR), and glycinamide (B1583983) ribonucleotide formyltransferase (GARFT). nih.govallfordrugs.comwikipedia.org Structural modifications aim to alter the binding affinity and specificity of the molecule for these target enzymes.

| Analog | Melting Point (°C) | Yield (%) | TLC Rf Value | Cytotoxicity (IC50) Highlights |

| Pemetrexed | 225–227 | - | - | Varies by cell line |

| PMA-1 | 229–234 | 82 | 0.56 | Consistently stronger than PMA-2 across multiple cell lines (HCC1937, MCF-7, A549, HeLa) |

| PMA-2 | 235–239 | 74 | 0.59 | Lower cytotoxic activity compared to PMA-1 |

Data synthesized from a study on novel Pemetrexed analogues. seejph.comseejph.com

Strategies for Enhanced Folate Receptor Targeting

The folate receptor (FR) is often overexpressed on the surface of various cancer cells, making it an attractive target for drug delivery. nih.govaacrjournals.org Pemetrexed itself has a high affinity for the folate receptor-α. aacrjournals.org Strategies to further enhance this targeting involve designing analogs or formulations that can more effectively bind to and be internalized by FR-expressing cells.

One approach is the co-formulation of Pemetrexed with folic acid (FA) in a single delivery vehicle. acs.org By incorporating both Pemetrexed and folic acid onto the surface of a nanoparticle, the formulation aims to maximize uptake by cancer cells that overexpress the folate receptor. acs.org Another strategy involves combining Pemetrexed with folate-targeted radionuclide therapies. For instance, the use of Pemetrexed with a therapeutic radiofolate, ¹⁷⁷Lu-EC0800, showed a synergistic inhibitory effect on FR-positive cancer cells. nih.gov This combination not only enhances the tumor-killing effect but also leverages Pemetrexed's ability to reduce the renal uptake of the radiofolate, a common issue in this type of therapy. nih.gov

Development of Advanced Drug Delivery Systems for Pemetrexed

To improve the therapeutic index of Pemetrexed, researchers are developing advanced drug delivery systems. These systems aim to enhance drug solubility, improve stability, and achieve targeted delivery to tumor tissues, thereby increasing efficacy. frontiersin.org

Design and Characterization of Nanoparticle Formulations

A variety of nanoparticle (NP) platforms have been designed to encapsulate or carry Pemetrexed. These include supramolecular nanoparticles, magnetic nanoparticles, solid lipid nanoparticles (SLNs), and core-shell silica (B1680970) nanoparticles. frontiersin.orgtandfonline.comtandfonline.comtandfonline.com

Supramolecular Nanoparticles: Self-assembling peptide-drug conjugates, such as PEM-FFRGD, can form nanoparticles with diameters of about 20 nm. These systems can enhance the solubility of Pemetrexed and can be designed for targeted delivery. frontiersin.orgnih.gov

Magnetic Nanoparticles: Pemetrexed has been loaded onto magnetic O-carboxymethyl chitosan (B1678972) (O-CMC) nanoparticles. tandfonline.comnih.gov These particles, approximately 124 nm in diameter after drug loading, can be guided to a tumor site using an external magnetic field, offering a targeted delivery approach. tandfonline.comnih.gov

Solid Lipid Nanoparticles (SLNs): Cationic SLNs have been developed to co-deliver Pemetrexed and other therapeutic agents. These nanoparticles, with sizes around 125-205 nm, can encapsulate the drug within a lipid matrix. tandfonline.com

Core-Shell and Layer-by-Layer NPs: Mesoporous silica nanoparticles (MSNs) with a hollow core-shell structure have been used to achieve high drug loading of Pemetrexed (up to 839 µg/mg). tandfonline.com Another approach uses layer-by-layer deposition on a polystyrene core to create a nanoformulation of Pemetrexed and folic acid, resulting in particles around 40 nm in size. acs.org

| Nanoparticle Type | Core Material | Average Size (nm) | Drug Loading / Encapsulation Efficiency (EE) | Key Feature |

| Supramolecular NP | Peptide (PEM-FFRGD) | ~20 | - | Self-assembling peptide-drug conjugate frontiersin.orgnih.gov |

| Magnetic NP | O-carboxymethyl chitosan | ~124 | 85-89% Adsorption Yield | Targeted delivery via external magnetic field tandfonline.comnih.gov |

| Cationic Solid Lipid NP | Lipid | ~125-205 | - | Co-delivery of multiple agents tandfonline.com |

| Core-Shell MSN | Silica | - | Up to 839 µg/mg | High drug loading capacity tandfonline.com |

| Layer-by-Layer NP | Polystyrene | ~40 | 51.3% EE | Co-formulation with Folic Acid acs.org |

This table summarizes characteristics from various studies on Pemetrexed nanoparticle formulations. acs.orgfrontiersin.orgtandfonline.comtandfonline.comtandfonline.comnih.govnih.gov

Optimization of Intracellular Uptake and Retention through Novel Delivery Approaches

A primary goal of novel delivery systems is to improve the uptake and retention of Pemetrexed within cancer cells. Pemetrexed is transported into cells by carriers like the reduced folate carrier. aacrjournals.org Once inside, it is converted to more active polyglutamate forms, which are retained longer within the cell. aacrjournals.orgnih.gov

Nanoparticle formulations can enhance this process. For example, cationic SLNs showed significantly higher uptake by glioblastoma cells compared to free Pemetrexed. tandfonline.com Similarly, bevacizumab-functionalized mesoporous silica nanoparticles exhibited rapid uptake by lung cancer cells. tandfonline.com This enhanced uptake is often attributed to the nanoparticles entering cells via endocytosis, bypassing some of the limitations of standard membrane transporters.

Furthermore, preclinical studies suggest that Pemetrexed can increase the expression of transporters for other chemotherapy drugs, like gemcitabine (B846). nih.govresearchgate.net This finding opens possibilities for optimizing combination therapies by timing the administration of drugs to take advantage of these induced transport mechanisms, thereby maximizing intracellular concentration and therapeutic effect. nih.gov

Biochemical Interactions and Modulation of Pemetrexed Activity Non Clinical Contexts

Influence of Endogenous Folate Pools and Nutritional Factors on Pemetrexed (B1662193) Polyglutamation

The efficacy of pemetrexed is significantly influenced by the intracellular concentration of folates. aacrjournals.org Pemetrexed is transported into cells and subsequently converted into polyglutamate forms by the enzyme folylpolyglutamate synthetase (FPGS). nih.govdovepress.com These polyglutamated forms are retained within the cell and are more potent inhibitors of key enzymes like thymidylate synthase (TS) and glycinamide (B1583983) ribonucleotide formyltransferase (GARFT). nih.govdovepress.com

Endogenous folate pools compete with pemetrexed for binding to FPGS. aacrjournals.org Higher levels of intracellular folates can lead to decreased polyglutamation of pemetrexed, thereby reducing its cytotoxic activity. aacrjournals.org This competition underscores the importance of a patient's nutritional folate status as a determinant of pemetrexed's efficacy. cancernetwork.com

Conversely, conditions of low intracellular folate can enhance the polyglutamation and, consequently, the activity of pemetrexed. aacrjournals.org This is a time- and concentration-dependent process that occurs more extensively in tumor cells compared to normal tissues, contributing to the selective action of the drug. nih.govdovepress.com The prolonged intracellular half-life of pemetrexed polyglutamates leads to sustained inhibition of target enzymes and prolonged drug action in malignant cells. nih.govdovepress.com

Supplementation with folic acid and vitamin B12 has been shown to not affect the pharmacokinetics of pemetrexed itself but is crucial for reducing treatment-related toxicities by ensuring adequate folate levels in normal tissues. dovepress.comhres.camedsafe.govt.nz This suggests that while systemic folate levels are managed to protect normal cells, the differential polyglutamation in tumor cells remains a key factor in its therapeutic window.

Interactions with Drug Transporters Beyond Folate Carriers (e.g., Organic Anion Transporter 3 - OAT3)

While pemetrexed primarily enters cells via folate transporters like the reduced folate carrier (RFC), other drug transporters also play a significant role in its disposition, particularly in its elimination. nih.govcancernetwork.com One such transporter is the Organic Anion Transporter 3 (OAT3), which is highly expressed in the kidneys and is involved in the active tubular secretion of various drugs. europa.euresearchgate.netfrontiersin.org

In vitro studies have demonstrated that pemetrexed is a substrate for OAT3. europa.euresearchgate.netcancercareontario.ca This transporter is crucial for the renal clearance of pemetrexed from the body. europa.eufrontiersin.org Inhibition of OAT3 can lead to delayed clearance and increased systemic exposure to pemetrexed, potentially exacerbating its toxicity. europa.eufrontiersin.org

Several classes of drugs are known to inhibit OAT3. For instance, proton pump inhibitors (PPIs) such as lansoprazole (B1674482), omeprazole, and others have been shown to inhibit OAT3-mediated uptake of pemetrexed in a concentration-dependent manner. researchgate.netnih.gov The inhibition by lansoprazole was found to be competitive and more potent compared to other PPIs. researchgate.netnih.gov This interaction is clinically relevant as it can lead to an increased risk of pemetrexed-related toxicities. researchgate.netfrontiersin.org

| Inhibitor Class | Examples | Effect on Pemetrexed |

|---|---|---|

| Proton Pump Inhibitors (PPIs) | Lansoprazole, Omeprazole, Esomeprazole, Pantoprazole, Rabeprazole | Competitive inhibition of OAT3, leading to decreased renal clearance and potentially increased toxicity. europa.euresearchgate.netnih.gov |

| Nonsteroidal Anti-inflammatory Drugs (NSAIDs) | Ibuprofen | Reduced renal clearance of pemetrexed. medsafe.govt.nz |

| Other Drugs | Probenecid, Penicillin | Potential for delayed clearance of pemetrexed due to competition for tubular secretion. europa.eu |

Role of Hepatic Metabolism and Cytochrome P450 Isoenzymes in Pemetrexed Disposition

Pemetrexed undergoes limited hepatic metabolism. nih.govmedsafe.govt.nzmedsafe.govt.nz The majority of the drug is eliminated unchanged through the kidneys. getwelloncology.com In vitro studies using human liver microsomes have indicated that pemetrexed does not cause clinically significant inhibition of the major cytochrome P450 (CYP) isoenzymes, including CYP3A, CYP2D6, CYP2C9, and CYP1A2. medsafe.govt.nzmedsafe.govt.nzgetwelloncology.com

This limited interaction with the CYP450 system suggests that pemetrexed has a low potential for drug-drug interactions with medications that are substrates, inhibitors, or inducers of these enzymes. nih.govcancercareontario.ca This is a favorable characteristic, as many cancer patients receive multiple medications concurrently.

Modulatory Effects of Pemetrexed on Other Biochemical Pathways (e.g., One-Carbon Metabolism, Methionine Synthesis)

Pemetrexed's primary mechanism of action is the disruption of folate-dependent metabolic processes essential for cell replication. getwelloncology.comfda.gov By inhibiting key enzymes in one-carbon metabolism, pemetrexed has cascading effects on several interconnected biochemical pathways.

One-Carbon Metabolism: One-carbon metabolism, also known as folate metabolism, is a network of reactions crucial for the synthesis of nucleotides (purines and thymidine) and amino acids. frontiersin.orgnih.gov Pemetrexed directly inhibits three key enzymes in this pathway:

Thymidylate Synthase (TS): The primary target, responsible for the synthesis of thymidylate, a precursor for DNA. aacrjournals.orgnih.gov

Dihydrofolate Reductase (DHFR): Involved in the regeneration of tetrahydrofolate, a necessary cofactor for TS. nih.govcancernetwork.com

Glycinamide Ribonucleotide Formyltransferase (GARFT): A key enzyme in the de novo purine (B94841) synthesis pathway. aacrjournals.orgnih.gov

By inhibiting these enzymes, pemetrexed effectively blocks the production of building blocks for DNA and RNA synthesis, leading to cell cycle arrest and apoptosis. dovepress.comamegroups.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.